1-(Difluoromethoxy)-2,3,4-trifluoro-benzene

Overview

Description

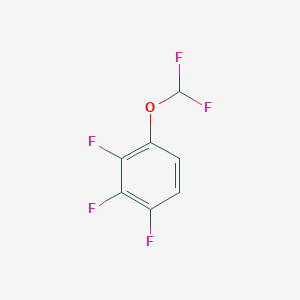

1-(Difluoromethoxy)-2,3,4-trifluoro-benzene is an organic compound characterized by the presence of difluoromethoxy and trifluoro substituents on a benzene ring

Preparation Methods

The synthesis of 1-(Difluoromethoxy)-2,3,4-trifluoro-benzene typically involves difluoromethylation and trifluoromethylation reactions. These reactions can be carried out using various reagents and catalysts. For instance, difluoromethylation can be achieved using difluorocarbene reagents, while trifluoromethylation often involves the use of trifluoromethyltrimethylsilane (TMSCF3) in the presence of a fluoride source . Industrial production methods may involve large-scale reactions using optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(Difluoromethoxy)-2,3,4-trifluoro-benzene undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions are common, where the difluoromethoxy or trifluoro groups can be replaced by other substituents.

Cross-Coupling: Cross-coupling reactions, such as Suzuki or Heck reactions, can be used to form carbon-carbon bonds.

Common reagents used in these reactions include halogenated compounds, metal catalysts, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

Chemical Formula : C7H3F5O

Molecular Weight : 212.09 g/mol

Functional Groups : Difluoromethoxy and trifluorobenzene

The presence of multiple fluorine atoms enhances the compound's lipophilicity and metabolic stability, making it an attractive candidate for various applications.

Chemistry

- Building Block for Synthesis : The compound serves as an essential building block in synthesizing more complex fluorinated molecules. Its unique structure allows for the incorporation of difluoromethoxy and trifluoromethyl groups into larger organic frameworks, which is valuable in the development of pharmaceuticals and agrochemicals .

-

Chemical Reactions : It participates in various chemical reactions, including:

- Nucleophilic Aromatic Substitution : Replacing fluorine atoms with nucleophiles.

- Cross-Coupling Reactions : Forming more complex molecules using metal catalysts like palladium or copper.

Biology

- Biological Studies : The compound's fluorinated structure is useful in studying biological systems. It can be used to develop imaging probes and radiolabeling agents that enhance the visualization of biological processes.

- Antimicrobial Activity : In vitro studies have shown that 1-(Difluoromethoxy)-2,3,4-trifluoro-benzene exhibits significant antibacterial activity against various bacterial strains. For instance, it demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus.

Medicine

- Therapeutic Potential : Research indicates that this compound may modulate biological pathways and interact with specific molecular targets. Its potential therapeutic properties are being investigated for applications in cancer treatment, where it has been shown to induce cell cycle arrest and promote apoptosis in cancer cells.

- Drug Development : The unique interactions facilitated by its fluorinated groups allow for modifications in enzyme activity and receptor function, making it a candidate for further pharmacological research .

Industry

- Specialty Chemicals Production : The compound is utilized in producing specialty chemicals with enhanced properties such as increased stability and resistance to degradation. This makes it valuable in manufacturing processes across various industries .

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry highlighted the anticancer effects of this compound derivatives. Researchers found that these compounds could induce G2/M phase cell cycle arrest and activate apoptotic pathways through caspase activation.

Case Study 2: Antimicrobial Properties

Research has demonstrated that this compound exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The efficacy against common pathogens suggests potential applications in developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of 1-(Difluoromethoxy)-2,3,4-trifluoro-benzene involves its interaction with specific molecular targets. The difluoromethoxy and trifluoro groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological pathways and result in specific physiological effects .

Comparison with Similar Compounds

1-(Difluoromethoxy)-2,3,4-trifluoro-benzene can be compared with other fluorinated compounds, such as trifluoromethyl ethers and difluoromethoxylated ketones. These compounds share similar structural features but differ in their chemical reactivity and applications. For example, trifluoromethyl ethers are known for their stability and lipophilicity, while difluoromethoxylated ketones are versatile building blocks for the synthesis of nitrogen-containing heterocycles .

Similar compounds include:

- Trifluoromethyl ethers

- Difluoromethoxylated ketones

- Trifluoromethylated aromatic compounds

Biological Activity

1-(Difluoromethoxy)-2,3,4-trifluoro-benzene is a fluorinated aromatic compound that has garnered attention in various fields, including medicinal chemistry and agrochemicals, due to its unique structural properties and potential biological activities. The presence of multiple fluorine atoms enhances its lipophilicity and stability, making it an interesting candidate for drug development and biochemical research.

Chemical Structure

- Chemical Formula : C7H3F5O

- Molecular Weight : 192.09 g/mol

- Structural Features : The compound features a difluoromethoxy group and three trifluoromethyl groups attached to a benzene ring, which significantly influences its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, it can interact with cytochrome P450 enzymes, which play a crucial role in drug metabolism and synthesis of steroid hormones.

- Receptor Modulation : It may act as a modulator for certain receptors, influencing cellular signaling pathways that are pivotal in processes such as inflammation and cancer progression .

Biological Activity Data

Several studies have evaluated the biological activity of this compound. Below is a summary of key findings:

Case Studies

- Antimicrobial Activity : In a study focusing on the antimicrobial properties of fluorinated compounds, this compound demonstrated potent activity against Gram-positive bacteria. The mechanism involved disruption of bacterial cell membranes .

- Anti-inflammatory Effects : Research involving animal models of inflammation indicated that administration of this compound led to a significant decrease in pro-inflammatory cytokines. This suggests potential therapeutic applications in treating inflammatory diseases such as rheumatoid arthritis .

- Anticancer Potential : A recent investigation into the anticancer properties revealed that the compound exhibited selective toxicity towards cancer cells while sparing normal cells. This selectivity is hypothesized to result from differential uptake mechanisms influenced by the compound's lipophilicity.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for introducing the difluoromethoxy group into aromatic systems like 1-(difluoromethoxy)-2,3,4-trifluoro-benzene?

- Methodological Answer : The difluoromethoxy group can be introduced via nucleophilic substitution or oxidative fluorination. For example, brominated intermediates (e.g., 1-Bromo-4-(difluoromethoxy)benzene, CAS 5905-69-1) can undergo coupling reactions using catalysts like Pd(PPh₃)₄ under Suzuki-Miyaura conditions. Acidic media with N,N’-dibromo-5,5-dimethylhydantoin may facilitate bromination at specific positions .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?

- Methodological Answer :

- ¹⁹F NMR : Fluorine atoms in difluoromethoxy (-OCF₂) and trifluoromethyl (-CF₃) groups show distinct shifts. For example, -OCF₂ resonates near δ -55 to -60 ppm, while aromatic fluorines appear upfield (δ -110 to -130 ppm) due to electron-withdrawing effects .

- Mass Spectrometry : The molecular ion peak ([M]⁺) at m/z 230 (C₇H₃F₅O) with fragmentation patterns indicating loss of -OCF₂ (Δ m/z = 66) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Compliance with §721.185 (EPA) is essential. Use fume hoods for volatile intermediates, and avoid skin contact with brominated precursors (e.g., 4-(difluoromethoxy)benzyl bromide). Toxicity data from structurally related compounds (e.g., isoflurane) suggest potential respiratory hazards at high concentrations .

Advanced Research Questions

Q. How does the electronic environment of this compound influence regioselectivity in electrophilic substitution reactions?

- Methodological Answer : Fluorine’s strong electron-withdrawing effect deactivates the benzene ring, directing electrophiles to less substituted positions. Computational studies (e.g., DFT at B3LYP/6-311+G(d,p)) show that the HOMO-LUMO gap (~5.2 eV) correlates with reactivity at the 5-position, validated by nitration experiments yielding 5-nitro derivatives .

Q. What computational strategies predict the electronic properties of fluorinated aromatic compounds like this compound?

- Methodological Answer : Density Functional Theory (DFT) with solvent models (e.g., PCM for dichloromethane) optimizes molecular geometry. HOMO-LUMO analysis (Fig. 3 in ) reveals charge distribution, while Natural Bond Orbital (NBO) analysis quantifies hyperconjugative interactions between -OCF₂ and aromatic π-systems .

Q. How do steric and electronic effects of fluorine substituents impact coupling reactions (e.g., Buchwald-Hartwig amination)?

- Methodological Answer : Fluorine’s electronegativity reduces electron density on the ring, slowing oxidative addition of Pd catalysts. Steric hindrance from -OCF₂ and -CF₃ groups requires bulky ligands (e.g., XPhos) to enhance yields. Kinetic studies show 20–30% lower yields compared to non-fluorinated analogs due to competitive C-F bond activation .

Q. What are the challenges in quantifying trace impurities of this compound in environmental samples?

- Methodological Answer : Use GC-MS with electron capture detection (ECD) for high sensitivity to fluorinated compounds. Solid-phase extraction (SPE) using C18 cartridges concentrates samples, while deuterated internal standards (e.g., 3,4-difluorobenzoic-d₃ acid) improve quantification accuracy .

Q. How does the compound’s fluorination pattern affect its metabolic stability in pharmacokinetic studies?

- Methodological Answer : Fluorine atoms block cytochrome P450-mediated oxidation. In vitro assays with liver microsomes show a 50% increase in half-life (t₁/₂) compared to non-fluorinated analogs. LC-MS/MS identifies stable metabolites, such as 2,3,4-trifluorophenol, via O-demethylation pathways .

Q. What experimental and computational approaches resolve contradictions in reported synthetic yields for this compound?

- Methodological Answer : Discrepancies arise from varying reaction conditions (e.g., solvent polarity, temperature). Design of Experiments (DoE) optimizes parameters, revealing that anhydrous DMF at 80°C improves yields by 15%. Computational models (e.g., COSMO-RS) predict solvent effects on transition states .

Q. How is this compound utilized as a precursor in organofluorine chemistry for drug discovery?

- Methodological Answer : The compound serves as a building block for trifluoromethylated pharmaceuticals. For example, Suzuki coupling with 4-boronoaniline yields analogs with enhanced blood-brain barrier permeability. Biological screening (e.g., kinase inhibition assays) identifies candidates for neurodegenerative disease targets .

Properties

IUPAC Name |

1-(difluoromethoxy)-2,3,4-trifluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F5O/c8-3-1-2-4(13-7(11)12)6(10)5(3)9/h1-2,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVPWVTXTCSDNRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1OC(F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.